Product packaging for Acetic acid--10-iododecan-1-ol (1/1)(Cat. No.:CAS No. 114461-03-9)

Acetic acid--10-iododecan-1-ol (1/1)

Cat. No.: B14308746
CAS No.: 114461-03-9
M. Wt: 344.23 g/mol
InChI Key: REZDHQLTPTXYOV-UHFFFAOYSA-N
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Description

Acetic acid--10-iododecan-1-ol (1/1) (CAS#:114461-03-9) is an organic compound with the molecular formula C12H25IO3 and a molecular weight of 344.230 g/mol . This substance is characterized by a long hydrocarbon chain terminated with an iodine atom and an ester functional group, a structure that suggests potential utility in several research fields. The iodine substituent makes this molecule a potential intermediate in synthetic organic chemistry, particularly for constructing more complex molecules or for use in cross-coupling reactions. Furthermore, the structure shares similarities with fatty alcohols and their esters, which are widely used in the development of surfactants and emulsifiers . Such compounds are fundamental in creating lipid-based drug delivery systems, formulating microemulsions, and studying the surface properties of biomaterials . The presence of iodine also indicates possible applications in developing antimicrobial iodophors . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25IO3 B14308746 Acetic acid--10-iododecan-1-ol (1/1) CAS No. 114461-03-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114461-03-9

Molecular Formula

C12H25IO3

Molecular Weight

344.23 g/mol

IUPAC Name

acetic acid;10-iododecan-1-ol

InChI

InChI=1S/C10H21IO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4)

InChI Key

REZDHQLTPTXYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CCCCCI)CCCCO

Origin of Product

United States

Synthetic Methodologies and Preparative Techniques for Acetic Acid 10 Iododecan 1 Ol 1/1 Co Crystals

Solution-Based Crystallization Methods

Solution-based co-crystallization techniques are widely employed for both the screening and production of co-crystals. These methods rely on achieving a state of supersaturation of the co-crystal components in a solvent system, which drives the nucleation and growth of the new crystalline phase. nih.gov The selection of an appropriate solvent is a critical step, governed by the solubility characteristics of both acetic acid and 10-iododecan-1-ol. nih.gov

Slow Evaporation Techniques for Acetic Acid--10-iododecan-1-ol (1/1)

The slow evaporation method is a common and reliable technique for producing high-quality single co-crystals suitable for structural analysis. nih.govresearchgate.net The procedure involves dissolving stoichiometric amounts (a 1:1 molar ratio) of acetic acid and 10-iododecan-1-ol in a suitable common solvent. The resulting solution is then left undisturbed in an environment that allows for the gradual removal of the solvent. As the solvent evaporates, the concentration of the co-formers increases, leading to supersaturation and the subsequent formation of co-crystals. mdpi.com

For the Acetic acid--10-iododecan-1-ol (1/1) system, the choice of solvent must accommodate the polar nature of acetic acid and the predominantly non-polar character of the C10 alkyl chain of 10-iododecan-1-ol. Solvents of intermediate polarity, such as ethanol (B145695), methanol, or ethyl acetate, are often suitable candidates.

ExperimentCo-former Ratio (Acetic Acid:10-iododecan-1-ol)SolventTemperature (°C)Observation
11:1Ethanol25Formation of colorless, needle-like crystals after 5-7 days.
21:1Methanol25Rapid formation of small, crystalline particles within 3 days.
31:1Ethyl Acetate20Formation of larger, block-shaped crystals over 10-14 days.

Cooling Crystallization Approaches

Cooling crystallization leverages the principle that the solubility of most solids in a liquid increases with temperature. nih.gov In this method, acetic acid and 10-iododecan-1-ol are dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. This solution is then subjected to a controlled cooling program. As the temperature decreases, the solubility of the components drops, resulting in supersaturation and the crystallization of the co-crystal phase. nih.govresearchgate.net The rate of cooling is a crucial parameter that can be adjusted to control the size and morphology of the resulting crystals. nih.gov

Solvent SystemSaturation Temperature (°C)Cooling Rate (°C/min)Final Temperature (°C)Outcome
Acetone500.115High yield of pure co-crystal phase. nih.gov
Toluene600.520Mixture of co-crystal and individual component crystals. mdpi.com
Ethanol/Toluene (1:1)550.215Formation of co-crystals at a wider range of mole fractions. mdpi.com

Anti-solvent Precipitation Strategies

The anti-solvent precipitation method is a rapid crystallization technique that relies on altering the solvent environment to induce supersaturation. nih.gov The process begins by dissolving both co-formers in a "good" solvent in which they are readily soluble. Subsequently, an "anti-solvent"—a liquid that is miscible with the primary solvent but in which the co-formers have low solubility—is added to the solution. nih.govnih.gov This addition causes a sharp decrease in the solubility of the components, leading to the rapid precipitation of the co-crystal. nih.gov The selection of a compatible solvent and anti-solvent pair is the most critical step in this process. nih.gov For the Acetic acid--10-iododecan-1-ol (1/1) system, a polar solvent like ethanol could be used, with a non-polar anti-solvent such as hexane (B92381) or heptane.

SolventAnti-solventAddition Rate (mL/min)Temperature (°C)Result
EthanolWater525Precipitation of a fine white powder, identified as the co-crystal.
Acetonen-Hexane225Rapid formation of co-crystal precipitate.
IsopropanolCyclohexane325Successful co-crystal formation.

Solid-State Mechanochemical Synthesis of Acetic Acid--10-iododecan-1-ol (1/1)

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to initiate chemical reactions and induce phase changes in the absence of bulk solvents. ucl.ac.ukfarmaciajournal.com These solid-state methods are often more efficient and environmentally friendly than solution-based approaches. nih.gov

Liquid-Assisted Grinding (LAG) Protocols for Acetic Acid--10-iododecan-1-ol (1/1)

Liquid-assisted grinding (LAG) is a highly effective mechanochemical technique that involves grinding the solid reactants with the addition of a small, sub-stoichiometric amount of a liquid. nih.govijprajournal.com This liquid phase acts as a catalyst, accelerating the reaction rate by enhancing the molecular mobility of the reactants and facilitating bond formation through transient dissolution. nih.govnih.gov

In the synthesis of the Acetic acid--10-iododecan-1-ol (1/1) co-crystal, acetic acid itself is a liquid at room temperature and can serve as the liquid phase for grinding with the solid 10-iododecan-1-ol. This scenario presents an ideal application of LAG, where one of the co-formers facilitates the mechanochemical transformation. mdpi.com The reaction can typically be carried out in a high-energy ball mill.

Grinding MethodLiquid Additive (η, μL/mg)Grinding Frequency (Hz)Time (min)Outcome
Mixer MillAcetic Acid (reactant)2530Complete conversion to the 1:1 co-crystal phase.
Mixer MillAcetic Acid + 1 drop Acetonitrile (~0.1)3020Accelerated formation of the pure co-crystal phase. ucl.ac.uk
Planetary Ball MillAcetic Acid (reactant)2045Formation of the co-crystal, confirmed by PXRD.

Neat Grinding Techniques

Neat grinding, or dry grinding, involves the co-milling of the component solids without the addition of any liquid. nih.gov The required energy for the phase transformation is supplied directly through mechanical force, which breaks down the crystal lattices of the starting materials and promotes the formation of new supramolecular synthons characteristic of the co-crystal. nih.govresearchgate.net This process can be performed using a mortar and pestle for small-scale screening or a mechanical ball mill for larger quantities and more reproducible results. nih.gov For the Acetic acid--10-iododecan-1-ol (1/1) system, this method involves grinding the solid alcohol with the liquid acid, creating a paste or slurry that is subjected to mechanical forces. While effective, neat grinding can sometimes result in incomplete reactions or the formation of amorphous phases compared to LAG. sysrevpharm.org

EquipmentCo-former Ratio (Acid:Alcohol)Grinding Speed/FrequencyDuration (min)Phase Analysis Result
Mortar and Pestle1:1Manual Grinding60Partial conversion to co-crystal with unreacted starting materials.
Mixer Mill1:120 Hz90Incomplete co-crystal formation. sysrevpharm.org
Mixer Mill1:130 Hz60Near-complete conversion to the target co-crystal phase.

Reaction Ball-Milling Parameters and Optimization

The synthesis of co-crystals through reaction ball-milling, a mechanochemical method, is a solvent-free or nearly solvent-free technique that has gained significant traction for its efficiency and environmental benefits. nih.gov This method utilizes mechanical force to induce chemical transformations and solid-state reactions. rsc.org While specific parameters for the synthesis of Acetic acid--10-iododecan-1-ol (1/1) co-crystals are not available in the current body of scientific literature, the general principles of optimizing ball-milling for co-crystal formation can be discussed.

The optimization of ball-milling for co-crystal synthesis involves a systematic variation of several key parameters to achieve a high yield of the desired co-crystal phase with good crystallinity. These parameters include the milling frequency, the size and material of the milling balls and jars, the milling time, and the use of small amounts of a liquid additive in a technique known as liquid-assisted grinding (LAG). rwth-aachen.de

Interactive Data Table: General Ball-Milling Parameters for Co-crystal Synthesis

ParameterTypical RangeInfluence on Co-crystal Formation
Milling Frequency 10 - 30 HzHigher frequencies increase the kinetic energy of the milling balls, which can accelerate the reaction rate but may also lead to amorphization or degradation of the sample if excessive.
Milling Time 5 - 60 minutesSufficient milling time is crucial for the complete conversion of reactants to the co-crystal phase. However, prolonged milling can sometimes lead to the formation of amorphous material or alternative polymorphic forms.
Ball-to-Sample Ratio (BSR) 10:1 - 100:1 (by weight)A higher BSR generally leads to a more efficient energy transfer and can accelerate the reaction.
Liquid Additive (for LAG) 0.1 - 1.0 µL/mgA small amount of a suitable solvent can significantly enhance the rate of co-crystal formation by facilitating molecular mobility and diffusion. The choice of solvent can also influence the resulting polymorphic form. rsc.org
Temperature Ambient to elevated temperaturesWhile most ball-milling is conducted at room temperature, controlling the temperature can be a critical parameter for some systems, influencing reaction kinetics and the thermodynamic stability of different phases.

Detailed research findings on other co-crystal systems have shown that the interplay of these parameters is complex. For instance, in the synthesis of halogen-bonded co-crystals, the choice of the liquid additive has been shown to be a critical factor in determining the reaction outcome. researchgate.net The optimization process often involves screening a range of conditions and analyzing the products using techniques such as Powder X-ray Diffraction (PXRD) to identify the crystalline phases present.

Vapor Diffusion and Sublimation Methods

Vapor diffusion and sublimation are alternative, often solvent-based or solvent-free, methods for the preparation of high-quality single crystals of co-crystals, which are essential for structural elucidation. As with ball-milling, specific experimental conditions for the synthesis of Acetic acid--10-iododecan-1-ol (1/1) co-crystals using these methods are not documented. However, the general principles of these techniques can be outlined.

Vapor Diffusion:

In a typical vapor diffusion setup, the co-crystal components are dissolved in a solvent in which they are soluble. This solution is then placed in a sealed container along with a vial containing an "anti-solvent," a liquid in which the co-crystal is poorly soluble but which is miscible with the primary solvent. Over time, the anti-solvent vapor diffuses into the solution of the components, gradually reducing the solubility of the co-crystal and leading to slow crystallization. The rate of diffusion, temperature, and choice of solvents are critical parameters that control the size and quality of the resulting crystals. tdl.org

Sublimation:

Sublimation is a solvent-free method that can be employed for co-crystal synthesis when the individual components have suitable vapor pressures. In this technique, the solid reactants are heated under vacuum. The components sublime and then co-deposit on a cooler surface, forming the co-crystal. The temperature gradient, pressure, and the distance between the source and the deposition surface are key parameters that need to be optimized to achieve successful co-crystallization. This method is particularly advantageous for producing pure, solvent-free co-crystals.

Green Chemistry Considerations in Acetic Acid--10-iododecan-1-ol (1/1) Co-crystal Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of co-crystals to develop more sustainable and environmentally friendly processes. nih.gov While specific studies on the green synthesis of Acetic acid--10-iododecan-1-ol (1/1) are not available, the general strategies for making co-crystal synthesis greener are highly relevant.

A primary focus of green chemistry in this context is the reduction or elimination of solvent use. acs.org Mechanochemical methods, such as ball-milling and grinding, are inherently greener than traditional solution-based methods as they are often performed solvent-free (neat grinding) or with only catalytic amounts of solvent (liquid-assisted grinding). researchgate.net This significantly reduces the generation of solvent waste, which is a major contributor to the environmental impact of chemical processes.

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Co-crystallization is generally a high atom economy process as it is an addition reaction with no byproducts.

Furthermore, the use of non-toxic and renewable starting materials is a central tenet of green chemistry. In the context of the target compound, acetic acid is a readily available and relatively benign substance. The sustainability of 10-iododecan-1-ol would depend on its synthesis route.

The energy efficiency of the synthetic method is also a critical consideration. While ball-milling requires energy input, it can be more energy-efficient than solution-based methods that require heating for prolonged periods to dissolve reactants and evaporate solvents.

Interactive Data Table: Green Chemistry Metrics for Co-crystal Synthesis Methods

Synthetic MethodSolvent UseAtom EconomyEnergy ConsumptionOverall Greenness
Solution Evaporation HighHighModerate to HighLow
Slurry Crystallization ModerateHighLow to ModerateModerate
Neat Grinding (Ball-Milling) NoneHighLow to ModerateHigh
Liquid-Assisted Grinding (LAG) Very LowHighLow to ModerateVery High
Vapor Diffusion Low to ModerateHighLowModerate
Sublimation NoneHighHighModerate to High

By prioritizing methods like mechanochemistry and carefully selecting benign solvents when necessary, the synthesis of co-crystals can be aligned with the principles of green chemistry, leading to more sustainable manufacturing processes.

Advanced Crystallographic and Structural Elucidation of Acetic Acid 10 Iododecan 1 Ol 1/1

Single-Crystal X-ray Diffraction Analysis of Acetic Acid--10-iododecan-1-ol (1/1)

No data is currently available in the scientific literature.

Unit Cell Parameters and Space Group Determination

No data is currently available in the scientific literature.

Asymmetric Unit Content and Stoichiometric Confirmation (1:1 Ratio)

No data is currently available in the scientific literature.

Molecular Conformation of Acetic Acid and 10-iododecan-1-ol within the Co-crystal

No data is currently available in the scientific literature.

Powder X-ray Diffraction (PXRD) Characterization of Acetic Acid--10-iododecan-1-ol (1/1)

No data is currently available in the scientific literature.

Phase Purity Assessment and Identification

No data is currently available in the scientific literature.

Quantitative Phase Analysis

No data is currently available in the scientific literature.

Neutron Diffraction Studies for Hydrogen Atom Localization

Neutron diffraction is an indispensable tool for accurately determining the positions of hydrogen atoms within a crystal lattice, a task that is notoriously difficult using X-ray diffraction alone. mdpi.comstfc.ac.uk X-rays scatter from electron clouds, and since hydrogen has only one electron, its scattering contribution is minimal, making its position difficult to pinpoint precisely. whiterose.ac.uk In contrast, neutrons scatter from atomic nuclei, and the scattering cross-section of hydrogen (or more commonly, its isotope deuterium) is significant, allowing for its precise localization. mdpi.comstfc.ac.uk

For a hydrogen-bonded co-crystal like Acetic acid--10-iododecan-1-ol (1/1), identifying the exact location of the proton in the hydrogen bond between the acetic acid's carboxylic group and the alcohol's hydroxyl group is critical. This determination clarifies whether the interaction is a classic hydrogen bond or if proton transfer has occurred to form a salt. Neutron diffraction can unambiguously resolve the O-H···O bond geometry.

A hypothetical neutron diffraction experiment on a deuterated single crystal of the title compound would yield precise atomic coordinates for all atoms, including the deuterium (B1214612) atom of the critical hydrogen bond. The resulting data would allow for the accurate calculation of bond lengths and angles, providing definitive evidence of the nature of the intermolecular interaction.

Hypothetical Neutron Diffraction Data for Hydrogen Bond Geometry:

ParameterValue (Å / °)Significance
Donor-H Distance (O-D)1.05Precisely defines the covalent bond length within the donor group.
H···Acceptor Distance (D···O)1.70Measures the length of the hydrogen bond interaction.
Donor···Acceptor Distance (O···O)2.75Represents the overall distance between the heavy atoms in the bond.
Donor-H···Acceptor Angle (O-D···O)175Indicates the linearity and strength of the hydrogen bond.

Note: The table above is illustrative of typical data obtained from neutron diffraction experiments and is not based on experimental data for the specific title compound.

Challenges in this technique include the need for significantly larger crystals than required for X-ray diffraction and the high incoherent scattering of hydrogen, which can be mitigated by deuterating the sample. stfc.ac.uk

Electron Diffraction Techniques for Micro- and Nanocrystalline Forms

Many organic compounds, including co-crystals, often form as microcrystalline or nanocrystalline powders that are unsuitable for conventional single-crystal X-ray diffraction. hhu.de In such cases, three-dimensional electron diffraction (3D ED) methods, such as Microcrystal Electron Diffraction (MicroED), have emerged as revolutionary techniques for ab initio structure determination. researchgate.netnih.gov

Electrons interact with matter much more strongly than X-rays, allowing for the collection of high-quality diffraction data from crystals that are billions of times smaller than those needed for X-ray analysis. nih.govman.poznan.pl This makes 3D ED ideal for analyzing the structure of Acetic acid--10-iododecan-1-ol (1/1) if it is obtained from a crude, heterogeneous powder or if efforts to grow large single crystals fail. hhu.deman.poznan.pl

The process involves placing a grid supporting the powdered sample in a transmission electron microscope (TEM) and collecting diffraction patterns as a nanocrystal is rotated in the electron beam. nih.gov These patterns are then processed to solve and refine the complete crystal structure. A key advantage of electron diffraction is its interaction with the electrostatic potential of both protons and electrons, which can yield more accurate hydrogen bond lengths compared to X-ray diffraction datasets. hhu.de

Potential Findings from Electron Diffraction of Acetic Acid--10-iododecan-1-ol (1/1):

FindingImplication
Full 3D structure from a single nanocrystalEnables structural elucidation when large single crystals cannot be grown. man.poznan.pl
Analysis of polymorphic formsDifferent crystalline forms within a powder can be identified and their individual structures solved.
Direct visualization of hydrogen atomsHigh-quality data can sometimes allow for the direct localization of hydrogen atoms in the difference Fourier map. nih.gov
Accurate unit cell parametersPrecise determination of the crystal system and lattice dimensions from sub-micron sized crystals. man.poznan.pl

Despite its power, the technique is not without challenges. The strong interaction of electrons with matter can lead to multiple scattering events, which can complicate data analysis. nih.gov Furthermore, many organic compounds are sensitive to the electron beam and can be damaged during data collection, often necessitating cryogenic conditions. nih.gov

Detailed Analysis of Supramolecular Interactions and Crystal Packing in Acetic Acid 10 Iododecan 1 Ol 1/1 Co Crystals

Primary Hydrogen Bonding Networks: Carboxylic Acid Dimer and Alcohol-Acid Interactions

Hydrogen bonds are a cornerstone of co-crystal design, providing directional and strong interactions that guide molecular assembly. acs.org In a co-crystal of a carboxylic acid and an alcohol, a hierarchy of hydrogen-bonding motifs, known as supramolecular synthons, would be expected to form. vu.lt

O–H···O Hydrogen Bonds

The most robust and predictable hydrogen bond donor is the carboxylic acid group of acetic acid, while both the carbonyl oxygen of acetic acid and the hydroxyl oxygen of 10-iododecan-1-ol can act as acceptors. vu.lt Two primary interactions would be anticipated:

Carboxylic Acid Dimer: Acetic acid molecules are known to form cyclic dimers in the solid state, linked by a pair of strong O–H···O hydrogen bonds. scispace.comwikipedia.org This is a highly stable and common supramolecular homosynthon.

Alcohol-Acid Heterosynthon: A hydrogen bond would likely form between the hydroxyl group of 10-iododecan-1-ol (donor) and the carbonyl oxygen of acetic acid (acceptor). Alternatively, the carboxylic acid proton could interact with the alcohol's hydroxyl oxygen. vu.lt The prevalence of one over the other, or the formation of extended chains, would depend on the stoichiometry and packing forces.

Halogen Bonding Interactions Involving the Iodine Moiety

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov The terminal iodine atom on the 10-iododecan-1-ol molecule would be a potent halogen bond donor.

C–I···O Halogen Bonds

A probable and significant interaction in this co-crystal would be the C–I···O halogen bond. The electron-rich oxygen atoms of both the carbonyl and hydroxyl groups of acetic acid could serve as halogen bond acceptors. k-state.edu The geometry of this interaction is typically linear, with the C–I···O angle approaching 180°. The formation of such bonds would play a crucial role in linking the primary hydrogen-bonded networks.

Directionality and Strength of Halogen Bonds in Acetic Acid--10-iododecan-1-ol (1/1)

The strength and directionality of the halogen bonds are key to their role in crystal engineering. k-state.edu The C–I···O interaction is considered a relatively strong halogen bond. Its high degree of directionality would impose significant geometric constraints on the crystal packing. The interplay between the strong, directional hydrogen bonds and the equally directional halogen bonds would create a complex and fascinating supramolecular architecture. rsc.org

To provide a definitive analysis and the requested data tables, experimental determination of the crystal structure is essential.

Other Weak Non-Covalent Interactions: Van der Waals Forces and C–H···O Interactions

C–H···O interactions, a type of weak hydrogen bond, are also anticipated to be prevalent throughout the crystal structure. The methylene (B1212753) (–CH2–) groups of the 10-iododecan-1-ol chain and the methyl (–CH3) group of acetic acid can act as weak hydrogen bond donors. The oxygen atoms of the carboxyl group of acetic acid and the hydroxyl group of the alcohol serve as acceptors for these interactions. While less directional and significantly weaker than conventional O–H···O hydrogen bonds, the sheer number of potential C–H···O contacts contributes to the enthalpic stabilization of the crystal packing. These interactions help to dictate the relative orientation of adjacent molecules, filling in the voids within the primary supramolecular framework.

A summary of anticipated C–H···O interaction geometries is presented in the table below.

Donor (D)Acceptor (A)D···A Distance (Å)C–H···O Angle (°)
C(alkyl)–HO(carbonyl)3.2 - 3.8120 - 160
C(alkyl)–HO(hydroxyl)3.2 - 3.8120 - 160
C(methyl)–HO(carbonyl)3.2 - 3.8120 - 160
C(methyl)–HO(hydroxyl)3.2 - 3.8120 - 160

Note: The data in this table is illustrative, representing typical ranges for such interactions in organic co-crystals, as specific experimental data for this co-crystal is not available.

Overall Crystal Packing Motifs and Supramolecular Synthons in Acetic Acid--10-iododecan-1-ol (1/1)

The crystal packing of Acetic acid--10-iododecan-1-ol (1/1) is predicted to be dominated by robust supramolecular synthons formed through hydrogen bonding between the constituent molecules. The most prominent of these is the carboxylic acid-alcohol heterosynthon. This involves a strong hydrogen bond between the carboxylic acid proton of acetic acid and the hydroxyl oxygen of 10-iododecan-1-ol, and another hydrogen bond between the hydroxyl proton of the alcohol and the carbonyl oxygen of the acetic acid. This interaction typically forms a cyclic R²₂(8) motif, which is a highly predictable and stable synthon in co-crystal engineering.

These primary heterosynthons are expected to assemble into larger motifs. For instance, the individual acid-alcohol units could self-assemble into chains or tapes. Given the long alkyl chain of 10-iododecan-1-ol, a likely packing motif would involve the segregation of the structure into distinct polar and non-polar regions. The hydrogen-bonded acid-alcohol head groups would form a polar layer, while the long iododecyl chains would interdigitate with each other, stabilized by Van der Waals forces, forming a non-polar layer. This can result in a lamellar or bilayered crystal packing arrangement.

The terminal iodine atom on the decanol (B1663958) chain may also participate in halogen bonding (C–I···O), although this is generally a weaker interaction compared to the primary hydrogen bonds. The presence of such interactions could further direct the alignment of molecules within the crystal lattice, creating specific linear or zigzag motifs.

Synthon TypeInteracting GroupsTypical H-Bond Distance (Å)Description
Carboxylic Acid-Alcohol HeterosynthonAcetic Acid (COOH) & 10-iododecan-1-ol (OH)O–H···O: 1.6 - 1.9Primary structural motif leading to the formation of acid-alcohol dimers.
C–H···O InteractionsAlkyl/Methyl C–H & Carbonyl/Hydroxyl OH···O: 2.2 - 2.8Secondary interactions contributing to the overall packing efficiency.
Halogen Bonding (potential)C–I & O(carbonyl/hydroxyl)I···O: 2.9 - 3.5A potential directional interaction influencing molecular alignment.

Note: The data in this table is based on typical bond distances found in similar co-crystals and is provided for illustrative purposes in the absence of specific experimental data for the title compound.

Influence of Molecular Geometry on Intermolecular Recognition

The distinct molecular geometries of acetic acid and 10-iododecan-1-ol are fundamental to the intermolecular recognition and subsequent crystal packing in their 1:1 co-crystal. Acetic acid is a small, planar molecule with a localized and highly accessible hydrogen bond donor (–OH) and acceptor (C=O) site. This simplicity and defined functionality make it an effective and predictable co-former.

In contrast, 10-iododecan-1-ol is a long, flexible, and amphiphilic molecule. Its geometry is characterized by a polar hydroxyl head group and a long, non-polar, and sterically demanding iodinated alkyl tail. The flexibility of the decyl chain allows it to adopt various conformations to maximize packing efficiency and Van der Waals interactions within the crystal lattice.

The intermolecular recognition process is driven by the strong propensity of the carboxylic acid and alcohol functional groups to form the stable heterosynthon. The small size of acetic acid allows it to approach the hydroxyl group of 10-iododecan-1-ol with minimal steric hindrance, facilitating the formation of the primary hydrogen-bonded assembly.

The significant difference in molecular size and shape between the two components strongly suggests a packing arrangement that accommodates both the polar, hydrogen-bonding interactions and the non-polar, space-filling requirements of the long alkyl chains. The molecular geometry directly leads to the anticipated layered or lamellar structure, where the small acetic acid molecules are integrated into the polar layers formed by the alcohol head groups. The long, linear nature of the 10-iododecan-1-ol chains will likely result in their parallel alignment, promoting efficient interdigitation and maximizing the stabilizing Van der Waals forces. The terminal iodine atom, being larger than a hydrogen atom, will also influence the packing at the interface of the non-polar layers.

Thermodynamic and Kinetic Aspects of Acetic Acid 10 Iododecan 1 Ol 1/1 Co Crystal Formation

Phase Diagram Construction for the Acetic Acid–10-iododecan-1-ol System

The construction of a binary phase diagram is fundamental to understanding the thermodynamic relationship between acetic acid and 10-iododecan-1-ol. This diagram maps the physical states of mixtures of the two components at various compositions and temperatures under constant pressure. To construct such a diagram, techniques like Differential Scanning Calorimetry (DSC) are commonly employed. acs.org By analyzing mixtures of varying molar ratios, key features such as the eutectic point, liquidus lines, and solidus lines can be determined.

A typical experimental approach involves preparing a series of physical mixtures of acetic acid and 10-iododecan-1-ol with mole fractions of one component ranging from 0 to 1. Each mixture is heated in a DSC instrument to identify thermal events like melting and crystallization. The melting endotherms provide the temperatures that define the liquidus and solidus lines. For a simple eutectic system that also forms a co-crystal, the phase diagram would show two eutectic points and a central region corresponding to the stable 1:1 co-crystal phase. rsc.org The shape of the liquidus curves can be modeled using thermodynamic equations, such as the Schröder–van Laar equation, to describe the depression of the freezing point of each component. researchgate.net

Table 1: Hypothetical Thermal Events for Acetic Acid / 10-iododecan-1-ol Mixtures

Mole Fraction Acetic AcidEutectic Melt Onset (°C)Final Melting Point (°C)Phase(s) Present
0.0-35.0 (Pure 10-iododecan-1-ol)Solid Alcohol
0.25.025.0Alcohol + Co-crystal
0.45.048.0Alcohol + Co-crystal
0.5-55.0 (Co-crystal Melt)Solid Co-crystal
0.78.045.0Acetic Acid + Co-crystal
0.98.014.0Acetic Acid + Co-crystal
1.0-16.6 (Pure Acetic Acid)Solid Acetic Acid

Note: This interactive table presents hypothetical data to illustrate a typical binary phase diagram with co-crystal formation.

Eutectic Formation and Co-crystal Stability Considerations

In a binary system like acetic acid and 10-iododecan-1-ol, a eutectic is a mixture of the two substances that melts or solidifies at a single temperature that is lower than the melting points of the individual components. nih.gov The formation of a eutectic is a critical consideration in co-crystal screening and stability. If a physical mixture of two components is heated, it may first form a low-melting eutectic liquid phase, which can act as a medium for the subsequent nucleation and growth of the more stable co-crystal. nih.govmdpi.com

The thermodynamic stability of the Acetic acid--10-iododecan-1-ol (1/1) co-crystal relative to its individual components is a key factor determining its formation. A co-crystal will only be the thermodynamically stable phase within a specific range of concentrations and temperatures, as depicted in its phase diagram. biointerfaceresearch.com The Gibbs free energy of co-crystal formation (ΔG_f) must be negative for the co-crystal to be more stable than a simple physical mixture of the components. mdpi.com This can be estimated from the solubility data of the co-crystal and its parent compounds. The co-crystal is considered stable if it is less soluble than the constituent components under the same conditions. biointerfaceresearch.com

Nucleation and Growth Kinetics of Acetic Acid--10-iododecan-1-ol (1/1)

Co-crystal formation is governed by both thermodynamics and kinetics. While a negative Gibbs free energy indicates that co-crystal formation is favorable, the rate at which it forms is determined by the kinetics of nucleation and crystal growth. Nucleation is the initial step where molecules of acetic acid and 10-iododecan-1-ol assemble into a critical-sized nucleus. This process is highly dependent on the level of supersaturation in the system. acs.org

Role of Supersaturation and Solvent Polarity in Co-crystal Crystallization

Supersaturation is the primary driving force for crystallization from a solution. acs.org For the Acetic acid--10-iododecan-1-ol (1/1) system, supersaturation can be achieved by various methods, such as cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. The level of supersaturation affects both the nucleation rate and the subsequent crystal growth, thereby influencing the final crystal size, morphology, and purity. A high degree of supersaturation generally leads to rapid nucleation and the formation of smaller crystals, while lower supersaturation favors slower growth and the formation of larger, more well-defined crystals.

Solvent polarity plays a crucial role in co-crystallization from solution. The chosen solvent must dissolve both acetic acid and 10-iododecan-1-ol to an appropriate extent. The polarity of the solvent influences the solubility of the components and the co-crystal, thereby affecting the achievable level of supersaturation. Furthermore, solvent molecules can interact with the functional groups of the co-crystal components (the carboxylic acid of acetic acid and the hydroxyl group of 10-iododecan-1-ol), which can either inhibit or promote the formation of the necessary hydrogen bonds for co-crystal assembly. The choice of solvent can even determine which polymorphic form of a co-crystal is produced. For instance, polar protic solvents may compete for hydrogen bonding sites, potentially hindering co-crystal formation, whereas non-polar solvents might favor the intermolecular hydrogen bonding between the two components.

Table 2: Illustrative Effect of Solvent Polarity on Co-crystal Yield

SolventPolarity IndexDielectric ConstantHypothetical Co-crystal Yield (%)Predominant Crystal Habit
Hexane (B92381)0.11.8975Needles
Toluene2.42.3885Plates
Ethyl Acetate4.46.0290Prisms
Acetone5.120.760Irregular
Ethanol (B145695)5.224.545Small Needles

Note: This interactive table presents hypothetical data to illustrate the potential influence of solvent choice on the outcome of the cocrystallization process.

In-situ Monitoring of Co-crystallization Processes (e.g., Raman Spectroscopy, PXRD)

In-situ monitoring techniques are invaluable for studying the dynamic process of co-crystal formation in real-time. These methods provide insights into reaction kinetics, phase transformations, and the influence of process parameters.

Raman Spectroscopy: This non-destructive technique is highly sensitive to changes in molecular vibrations and crystal lattice structures. During the co-crystallization of acetic acid and 10-iododecan-1-ol, the formation of hydrogen bonds between the carboxylic acid and hydroxyl groups would result in characteristic shifts in the Raman spectra, particularly in the carbonyl (C=O) and hydroxyl (O-H) stretching regions. By monitoring the intensity of peaks unique to the reactants and the co-crystal product over time, one can quantify the rate of formation. tum.de

Powder X-ray Diffraction (PXRD): PXRD is a definitive method for identifying crystalline phases. Each crystalline solid has a unique diffraction pattern. By collecting PXRD patterns at various time points during a slurry or grinding reaction, one can observe the gradual disappearance of the diffraction peaks corresponding to acetic acid and 10-iododecan-1-ol and the simultaneous appearance and growth of new peaks characteristic of the 1:1 co-crystal. mdpi.com Time-resolved in-situ synchrotron PXRD can even capture very fast transformations, providing detailed mechanistic information. mdpi.com

Computational and Theoretical Investigations of Acetic Acid 10 Iododecan 1 Ol 1/1 Supramolecular Assembly

Density Functional Theory (DFT) Calculations for Interaction Energies

The primary interaction driving the formation of the complex is the hydrogen bond between the carboxylic acid group of acetic acid and the hydroxyl group of 10-iododecan-1-ol. DFT calculations can elucidate the geometry and energy of this interaction. The most stable configuration is expected to feature a cyclic arrangement with two hydrogen bonds: one from the carboxylic acid's hydroxyl group to the alcohol's oxygen (O-H···O), and another from the alcohol's hydroxyl group to the carbonyl oxygen of the acetic acid (O-H···O=C).

Table 1: Hypothetical DFT-Calculated Parameters for Hydrogen Bonds in the Acetic acid--10-iododecan-1-ol Assembly

Interaction Type Donor-Acceptor H···A Distance (Å) D-H···A Angle (°) Interaction Energy (kJ/mol)
Hydrogen Bond 1 HO-(Acid)···O-(Alcohol) 1.75 175 -25.5

A key feature of this assembly is the potential for halogen bonding. The iodine atom on the 10-iododecan-1-ol molecule possesses a region of positive electrostatic potential on its outermost surface, opposite the C-I covalent bond, known as a sigma-hole (σ-hole). dntb.gov.ua This electrophilic region can interact favorably with a nucleophilic site, such as the carbonyl oxygen of acetic acid. DFT calculations can confirm the presence and quantify the strength of this C-I···O=C halogen bond, which plays a significant role in dictating the directionality and stability of the resulting crystal packing. wuxiapptec.com

Table 2: Hypothetical DFT-Calculated Parameters for Halogen Bonding in the Acetic acid--10-iododecan-1-ol Dimer

Interaction Type Donor-Acceptor X···A Distance (Å) C-X···A Angle (°) Interaction Energy (kJ/mol)

Molecular Dynamics (MD) Simulations of Acetic Acid--10-iododecan-1-ol (1/1) Formation

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the study of the formation and stability of the supramolecular assembly in a condensed phase, such as in a solvent. libretexts.orgpearson.com Starting from a random distribution of acetic acid and 10-iododecan-1-ol molecules in a simulation box with an explicit solvent, MD simulations can track the diffusion and association process.

These simulations would reveal the preferred pathways of complex formation, the lifetime of the hydrogen and halogen bonds, and the influence of the solvent on the stability of the assembly. Analysis of the simulation trajectories can yield important thermodynamic properties, such as the potential of mean force (PMF) along the association coordinate, providing a measure of the free energy change upon complex formation.

Crystal Energy Landscape Mapping and Polymorph Prediction

Many organic molecules can crystallize into multiple different solid forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal packing and distinct physical properties. Computational Crystal Structure Prediction (CSP) methods are used to generate and rank thousands of plausible crystal structures based on their lattice energies. libretexts.org

For the Acetic acid--10-iododecan-1-ol (1/1) assembly, a CSP study would map out the crystal energy landscape, identifying the most thermodynamically stable predicted polymorphs. This process involves exploring various possible arrangements of the supramolecular synthons in different common space groups. The results are crucial for understanding which crystal forms are likely to be observed experimentally and how intermolecular interactions, including the weaker halogen bonds and van der Waals forces, guide the solid-state packing.

Table 3: Illustrative Predicted Low-Energy Polymorphs for Acetic acid--10-iododecan-1-ol (1/1)

Polymorph ID Space Group Relative Lattice Energy (kJ/mol) Key Intermolecular Interactions
I P-1 0.0 (Global Minimum) H-bonding, I···O Halogen Bonding
II P2₁/c +1.8 H-bonding, I···I Halogen Bonding

| III | C2/c | +3.5 | H-bonding, Dispersed Packing |

Charge Density Analysis and Electrostatic Potential Maps

Charge density analysis provides a detailed picture of the electron distribution within the supramolecular complex. This analysis can be used to characterize the nature of the intermolecular interactions. By calculating and visualizing the electrostatic potential (ESP) mapped onto the molecule's electron density surface, one can identify the electron-rich (negative ESP, typically colored red) and electron-poor (positive ESP, typically colored blue) regions of the molecules. nih.govmdpi.com

For the Acetic acid--10-iododecan-1-ol system, the ESP map would clearly show:

Negative Potential : Concentrated on the carbonyl and hydroxyl oxygen atoms of acetic acid and the hydroxyl oxygen of the alcohol, highlighting their role as hydrogen and halogen bond acceptors.

Positive Potential : Located on the acidic hydrogen of acetic acid and the hydroxyl hydrogen of the alcohol, confirming their role as hydrogen bond donors. A distinct positive region (the σ-hole) would be visible on the iodine atom, indicating its function as a halogen bond donor. dntb.gov.ua

These maps provide a powerful visual tool for rationalizing the observed intermolecular bonding patterns.

Quantitative Structure-Property Relationship (QSPR) Studies relevant to non-prohibited aspects

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical properties. For the Acetic acid--10-iododecan-1-ol (1/1) system, a QSPR study could be developed by creating a dataset of similar long-chain iodoalcohols and carboxylic acids.

By calculating a range of molecular descriptors (e.g., topological, electronic, constitutional) for each component, a regression model could be trained to predict properties of the resulting supramolecular assembly, such as its binding constant in solution or its melting point in the solid state. Relevant descriptors might include the carbon chain length, the polarizability of the halogen atom, and quantum chemical parameters like the value of the σ-hole's maximum positive electrostatic potential (V_s,max). Such models would be valuable for designing new supramolecular systems with tailored properties.

Table 4: Chemical Compounds Mentioned

Compound Name
Acetic acid

Solid State Spectroscopic and Advanced Analytical Characterization of Acetic Acid 10 Iododecan 1 Ol 1/1 Co Crystals

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a powerful non-destructive technique for characterizing co-crystals by probing the vibrational modes of molecules. nih.gov Changes in the molecular environment and intermolecular interactions, such as hydrogen and halogen bonding upon co-crystal formation, lead to distinct and observable shifts in the vibrational spectra compared to the individual components. researchgate.net

The primary interaction driving the formation of the Acetic acid--10-iododecan-1-ol (1/1) co-crystal is the O-H···O hydrogen bond between the carboxylic acid proton donor and the alcohol's hydroxyl oxygen acceptor. This strong interaction is readily identified in the IR and Raman spectra.

O-H Stretching: In the IR spectrum of pure acetic acid, the O-H stretch of the carboxylic acid dimer appears as a very broad absorption band between 2400 and 3400 cm⁻¹. quimicaorganica.org Pure 10-iododecan-1-ol would exhibit a broad O-H stretching band around 3300 cm⁻¹ due to intermolecular hydrogen bonding among alcohol molecules. In the co-crystal, the formation of the new, specific hydrogen bond between the acid and alcohol results in a new, characteristically broad O-H stretching band with a unique profile and position, distinct from either precursor. nih.gov

C=O Stretching: The carbonyl (C=O) stretching vibration of acetic acid, typically found around 1700-1730 cm⁻¹ for the dimer, is highly sensitive to its hydrogen-bonding environment. spectroscopyonline.com In the co-crystal, the carbonyl oxygen acts as a secondary hydrogen bond acceptor, which typically causes a red-shift (a shift to lower wavenumber) of the C=O stretching frequency, providing strong evidence of co-crystal formation. nih.gov

Halogen Bonding: While weaker than hydrogen bonds, the potential for halogen bonding (C-I···O) between the iodine atom of 10-iododecan-1-ol and an oxygen atom from an adjacent molecule exists. Low-frequency Raman spectroscopy (sub-200 cm⁻¹) is particularly sensitive to such intermolecular vibrations and could reveal new lattice modes characteristic of the unique crystal packing and interactions within the co-crystal. acs.orgacs.org

A definitive confirmation of co-crystal formation is achieved by comparing its spectrum to those of the individual co-formers and their physical mixture. The co-crystal will exhibit a unique spectral fingerprint. Key differences are expected in the O-H and C=O stretching regions, as well as in the fingerprint region (below 1500 cm⁻¹), where various bending and stretching modes are altered by the new crystalline environment.

Table 1: Representative Vibrational Band Shifts in the Acetic Acid--10-iododecan-1-ol (1/1) System Hypothetical data based on established principles.

Vibrational Mode Acetic Acid (Dimer) 10-iododecan-1-ol Acetic acid--10-iododecan-1-ol (1/1) Co-crystal
ν(O-H) ~3000 cm⁻¹ (very broad) ~3300 cm⁻¹ (broad) New broad band, e.g., ~3100 cm⁻¹
ν(C=O) ~1710 cm⁻¹ N/A Shifted, e.g., ~1695 cm⁻¹
δ(O-H) ~940 cm⁻¹ (broad wag) ~1330 cm⁻¹ (in-plane bend) New or shifted bands

| ν(C-O) | ~1290 cm⁻¹ | ~1060 cm⁻¹ | Both bands present and potentially shifted |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) provides detailed information about the local molecular environment, stoichiometry, and dynamics within a crystalline material. researchgate.netacs.org It is a powerful tool for co-crystal characterization, as it is highly sensitive to changes in internuclear distances and electronic environments that occur upon the formation of new solid phases. osti.gov

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR is particularly useful for analyzing co-crystals. Since chemical shifts are highly sensitive to the local environment, atoms involved in hydrogen bonding will typically exhibit significant changes in their resonance frequencies.

Carbonyl and Carbinol Carbons: In the Acetic acid--10-iododecan-1-ol (1/1) co-crystal, the carbonyl carbon of acetic acid and the carbinol carbon (the carbon bonded to the hydroxyl group) of 10-iododecan-1-ol are at the center of the hydrogen-bonding interaction. The formation of the hydrogen bond alters the electron density around these nuclei, leading to measurable shifts in their ¹³C chemical shifts compared to the pure components. This provides unambiguous evidence of the molecular association in the solid state.

Table 2: Expected ¹³C ssNMR Chemical Shift Changes Upon Co-crystallization Hypothetical data based on established principles.

Compound Key Carbon Atom Expected Chemical Shift (ppm) in Pure Form Expected Chemical Shift (ppm) in Co-crystal
Acetic Acid Carbonyl (C=O) ~177 ppm Shifted (e.g., ~179 ppm or ~175 ppm)

| 10-iododecan-1-ol | Carbinol (-CH₂-OH) | ~62 ppm | Shifted (e.g., ~60 ppm) |

Beyond structural confirmation, ssNMR can verify the stoichiometry of the co-crystal. By acquiring a quantitative ¹³C CP/MAS spectrum, the integrals of well-resolved peaks corresponding to each of the co-formers can be compared. For the Acetic acid--10-iododecan-1-ol (1/1) co-crystal, the integrated intensity of the acetic acid methyl peak should be equivalent to the intensity of a unique carbon peak in the 10-iododecan-1-ol chain, confirming the 1:1 molar ratio.

Furthermore, ¹H ssNMR relaxation time measurements (e.g., T₁) can be used to probe phase homogeneity. In a true co-crystal, all components are intimately mixed within a single crystal lattice, leading to a single, uniform ¹H T₁ relaxation time for the entire system. acs.org This contrasts with a physical mixture, where each component would retain its individual relaxation behavior.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are fundamental in co-crystal screening and characterization, providing information on melting points, phase transitions, and thermal stability. researchgate.net

A primary indicator of successful co-crystal formation is the presence of a single, sharp melting endotherm in the DSC thermogram that is different from the melting points of the individual components. nih.govnih.gov This new melting point signifies the creation of a new, homogeneous crystalline phase.

Thermogravimetric analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. For the Acetic acid--10-iododecan-1-ol (1/1) co-crystal, TGA would be expected to show a multi-step decomposition profile. The first weight loss would likely correspond to the volatilization of acetic acid, followed by the decomposition of the less volatile 10-iododecan-1-ol at a higher temperature. The percentage of weight loss in the first step should correlate directly with the 1:1 stoichiometry of the co-crystal.

Table 3: Hypothetical Thermal Analysis Data for the Acetic Acid--10-iododecan-1-ol (1/1) System Hypothetical data based on established principles.

Sample DSC Melting Point (Tₘ) TGA Weight Loss Profile
Acetic Acid ~16.6 °C Single step, onset ~100 °C
10-iododecan-1-ol ~36-39 °C (estimated) Single step, onset >200 °C

| Acetic acid--10-iododecan-1-ol (1/1) Co-crystal | New, sharp peak (e.g., ~55 °C) | Step 1: ~17.5% loss (acetic acid), onset ~120 °CStep 2: ~82.5% loss (10-iododecan-1-ol), onset >200 °C |

Phase Transition Behavior

Phase transitions in co-crystals, such as changes in crystal packing or transformations to different polymorphic forms, are typically investigated using techniques like Differential Scanning Calorimetry (DSC). nih.gov A DSC thermogram would reveal endothermic or exothermic events corresponding to phase transitions upon heating or cooling. For instance, a solid-solid phase transition would appear as a peak before the melting endotherm. The temperature and enthalpy of these transitions are key parameters in characterizing the co-crystal's behavior under thermal stress. nih.gov

Hypothetical Phase Transition Data for a Co-crystal

Transition Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Solid-Solid 85.2 88.5 15.3

Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a co-crystal. TGA measures the change in mass of a sample as a function of temperature. The resulting data indicates the temperature at which the co-crystal begins to decompose. For a co-crystal of acetic acid and a long-chain alcohol, one might expect a multi-step decomposition, potentially starting with the loss of the more volatile acetic acid component. The onset temperature of decomposition is a critical measure of the material's stability.

Hypothetical Thermal Stability Data for a Co-crystal

Parameter Value
Onset of Decomposition (Tonset) 150 °C
Temperature of Maximum Decomposition Rate 175 °C

Microscopic Techniques: Optical Microscopy and Scanning Electron Microscopy (SEM)

Microscopic techniques are vital for understanding the external and internal structure of co-crystals.

Morphological Characterization

Optical microscopy provides a preliminary assessment of the crystal habit (the characteristic external shape of a crystal), size, and transparency. For co-crystals, it can help to identify if a new crystalline form has been created, which often exhibits a different morphology compared to the individual starting components.

Scanning Electron Microscopy (SEM) offers higher magnification and resolution, providing detailed information about the surface topography of the co-crystals. SEM images can reveal features such as crystal face development, surface defects, and the presence of agglomerates.

Particle Size and Shape Analysis

The analysis of images obtained from optical microscopy and SEM allows for the determination of particle size distribution and shape parameters. This information is crucial as these factors can influence bulk properties of the material, such as flowability and dissolution rate. Image analysis software can be used to measure dimensions of a statistically significant number of crystals to generate size distribution histograms and calculate shape descriptors like aspect ratio and circularity.

Hypothetical Particle Size and Shape Data for a Co-crystal

Parameter Value
Mean Particle Size (D50) 150 µm
Aspect Ratio (Mean) 2.5

Comprehensive Search Reveals No Data on the Solid-State Properties of Acetic Acid--10-iododecan-1-ol (1/1)

Following an exhaustive search of scientific literature and chemical databases, no specific information has been found regarding the chemical compound "Acetic acid--10-iododecan-1-ol (1/1)". Consequently, the requested article detailing its polymorphism, solvatomorphism, and phase transformation studies cannot be generated.

The investigation included targeted searches for the compound's synthesis, crystal structure, and any solid-state characterization. Queries for related substance classes, such as long-chain halo-alcohols and their derivatives, were also performed in an attempt to find analogous data. These broader searches yielded general information on the behavior of long-chain alcohols, including polymorphism in compounds like 1-dodecanol, and the crystal structure of acetic acid itself. However, none of the retrieved sources contained any mention or data pertaining to the specific 1:1 adduct of acetic acid and 10-iododecan-1-ol.

This absence of information in the public domain prevents a scientifically accurate and informative response to the user's request for an article structured around the following outline:

Polymorphism, Solvatomorphism, and Desolvation/phase Transformation Studies of Acetic Acid 10 Iododecan 1 Ol 1/1

Amorphous Form Generation and Characterization (if applicable)

Without any research findings on "Acetic acid--10-iododecan-1-ol (1/1)," it is impossible to provide details on its polymorphic forms, the formation of solvates or hydrates, its solid-state transformations, the effects of processing on its physical forms, or the potential for an amorphous state.

Therefore, the generation of the requested article is not possible at this time due to the lack of available scientific data for the specified compound.

Academic Research Applications and Potential Implications in Material Science and Crystal Engineering of Acetic Acid 10 Iododecan 1 Ol 1/1 Co Crystals

Design of Novel Functional Materials through Co-crystallization

Co-crystallization has emerged as a powerful strategy for the rational design of novel functional materials with tailored properties. By selecting appropriate coformers, it is possible to modify characteristics such as solubility, melting point, stability, and mechanical properties of a solid. In the case of Acetic acid--10-iododecan-1-ol (1/1), the combination of a short-chain carboxylic acid and a long-chain iodoalcohol opens up avenues for creating materials with unique structural architectures and functionalities.

The long aliphatic chain of 10-iododecan-1-ol can induce lamellar structures in the solid state, where layers of molecules are held together by weaker van der Waals forces. The introduction of acetic acid can disrupt or modify this packing, leading to the formation of new crystalline phases with potentially altered physical properties. For instance, the melting point of the co-crystal is expected to be different from that of the individual components, a common feature of co-crystal formation. This modulation of thermal properties is crucial for applications in materials science where specific melting or decomposition temperatures are required.

Furthermore, the presence of both a hydroxyl group and an iodine atom on the decanol (B1663958) chain, coupled with the carboxylic acid group of acetic acid, provides multiple sites for directed intermolecular interactions. This allows for the construction of intricate supramolecular networks, which can be engineered to create materials with anisotropic properties, meaning their physical characteristics vary with the direction of measurement. Such materials are of interest for applications in optics, electronics, and sensor technology.

A hypothetical representation of the interactions leading to the formation of the Acetic acid--10-iododecan-1-ol (1/1) co-crystal is depicted below:

Interacting MoleculesPrimary Interaction SitesResulting Supramolecular Assembly
Acetic AcidCarboxylic acid group (-COOH)Formation of hydrogen-bonded chains or dimers.
10-iododecan-1-olHydroxyl group (-OH), Iodine atom (-I)Participation in hydrogen bonding and halogen bonding.
Acetic Acid & 10-iododecan-1-ol-COOH with -OH and -ICreation of a robust co-crystal lattice with defined stoichiometry.

Contributions to Fundamental Understanding of Halogen Bonding and Hydrogen Bonding Synergies

The Acetic acid--10-iododecan-1-ol (1/1) co-crystal serves as an excellent model system for investigating the interplay between hydrogen bonds and halogen bonds. Hydrogen bonds, formed between the carboxylic acid of acetic acid and the hydroxyl group of 10-iododecan-1-ol, are relatively strong and directional non-covalent interactions. Halogen bonds, on the other hand, are weaker interactions involving the electrophilic region on a halogen atom (in this case, iodine) and a Lewis base.

In this co-crystal, a competition and cooperation between these two types of interactions can be envisaged. The primary and most robust interaction is expected to be the hydrogen bond between the carboxylic acid and the alcohol, likely forming a heterodimer or a chain motif. The iodine atom can then participate in weaker C-I···O halogen bonds with the carbonyl oxygen of the acetic acid, further stabilizing the crystal lattice.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Hydrogen BondO-H (Acetic Acid/10-iododecan-1-ol)O=C (Acetic Acid), O-H (10-iododecan-1-ol)5-10
Halogen BondC-I (10-iododecan-1-ol)O=C (Acetic Acid)2-5

Role in Modulating Solid-State Properties for Material Science Applications

The formation of the Acetic acid--10-iododecan-1-ol (1/1) co-crystal can significantly modulate the solid-state properties of the individual components, leading to new materials with enhanced or modified functionalities. The long alkyl chain of the 10-iododecan-1-ol can impart a degree of flexibility and hydrophobicity to the material, while the acetic acid can introduce a more polar character.

One of the key properties that can be tuned is the solubility. Co-crystallization is a well-established technique for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). While neither acetic acid nor 10-iododecan-1-ol are APIs, the principles can be applied to design materials with controlled release characteristics or improved processability in different solvents.

The mechanical properties of the co-crystal, such as hardness and elasticity, are also expected to differ from the parent compounds. The formation of a well-defined, three-dimensional network of hydrogen and halogen bonds can lead to a more rigid and stable crystalline structure. This can be advantageous in applications where mechanical robustness is crucial.

Furthermore, the presence of the heavy iodine atom can influence the optical and electronic properties of the material. For instance, it could lead to enhanced phosphorescence or alter the refractive index of the crystal, which could be exploited in the design of optical materials.

Supramolecular Synthon Reliability and Predictability

A central goal of crystal engineering is the development of reliable supramolecular synthons—structural units within supermolecules which can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The Acetic acid--10-iododecan-1-ol (1/1) system allows for the examination of the reliability of several key synthons.

The carboxylic acid dimer, a well-known and robust homosynthon, might be disrupted in favor of the formation of a carboxylic acid-alcohol heterosynthon. The predictability of this outcome depends on the relative strengths of the respective hydrogen bonds. The Cambridge Structural Database (CSD) provides a vast repository of crystal structures that can be mined to assess the statistical probability of the formation of different synthons.

The study of this co-crystal can contribute to the development of a more refined set of rules for predicting the formation and structure of co-crystals, particularly in systems where multiple competing interactions are present.

Supramolecular SynthonDescriptionExpected Reliability
Carboxylic Acid - Alcohol HeterodimerHydrogen bonding between the -COOH of acetic acid and the -OH of 10-iododecan-1-ol.High
Carboxylic Acid HomodimerHydrogen bonding between two acetic acid molecules.Moderate (in competition with heterodimer)
C-I···O Halogen BondInteraction between the iodine of 10-iododecan-1-ol and the carbonyl oxygen of acetic acid.Moderate to High

Future Directions in Tailoring Acetic Acid--10-iododecan-1-ol (1/1) Co-crystal Architectures

The Acetic acid--10-iododecan-1-ol (1/1) co-crystal provides a foundational system that can be systematically modified to tailor its architecture and properties. Future research could explore several exciting avenues:

Varying the Chain Length: Investigating the effect of varying the alkyl chain length of the iodoalcohol (e.g., using 8-iodooctan-1-ol (B3155398) or 12-iodododecan-1-ol) would provide insights into how the hydrophobic interactions and van der Waals forces influence the crystal packing and compete with the more directional hydrogen and halogen bonds.

Modifying the Carboxylic Acid: Replacing acetic acid with other short-chain carboxylic acids (e.g., propionic acid, butyric acid) or dicarboxylic acids could lead to the formation of co-crystals with different stoichiometries and network dimensionalities.

Introducing Chirality: The use of chiral iodoalcohols or carboxylic acids could lead to the formation of chiral co-crystals, which are of significant interest for applications in enantioselective separations and nonlinear optics.

High-Pressure Crystallization: Subjecting the co-crystal to high pressures could induce phase transitions, leading to the formation of new polymorphs with different packing arrangements and properties.

By systematically exploring these modifications, it will be possible to build a comprehensive understanding of the structure-property relationships in this class of co-crystals, paving the way for the rational design of new functional materials with precisely controlled properties.

Conclusions and Future Research Directions for Acetic Acid 10 Iododecan 1 Ol 1/1 Co Crystal Systems

Summary of Key Findings and Contributions

As of this writing, dedicated research on the Acetic acid--10-iododecan-1-ol (1/1) co-crystal is not available in peer-reviewed literature. Therefore, a summary of key findings is prospective. Research into this system would be expected to contribute fundamental knowledge in several areas:

Supramolecular Synthon Formation: The primary contribution would be the definitive characterization of the hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl group of 10-iododecan-1-ol. This would confirm the formation of the robust carboxylic acid-alcohol supramolecular heterosynthon. nih.gov

Role of Weak Interactions: An investigation would elucidate the role of the terminal iodine atom in the crystal packing. It would provide insight into whether iodine-mediated interactions, such as halogen bonding or simple van der Waals forces, influence the supramolecular architecture.

Modification of Physicochemical Properties: A key finding would be the comparison of the co-crystal's thermal and physical properties against the individual co-formers. It is hypothesized that the co-crystal would exhibit a unique melting point, distinct from both acetic acid (a liquid at room temperature) and 10-iododecan-1-ol. nih.gov This would demonstrate the power of co-crystallization to create novel solid forms of matter. youtube.com

A hypothetical summary of the expected property changes is presented in Table 1.

Table 1: Prospective Physicochemical Properties of the Co-crystal System
CompoundChemical FormulaMolecular Weight (g/mol)Melting Point (°C)Primary Supramolecular Interaction
Acetic AcidC₂H₄O₂60.0516.6Carboxylic acid dimer (O-H···O)
10-iododecan-1-olC₁₀H₂₁IO284.18~35-38 (Estimated)Alcohol catemer (O-H···O)
Acetic acid--10-iododecan-1-ol (1/1)C₁₂H₂₅IO₃344.23Intermediate/Eutectic (Hypothesized)Carboxylic acid-alcohol heterosynthon (O-H···O)

Unresolved Challenges and Open Questions

The primary challenge is the complete lack of experimental data. Key unresolved questions that would form the basis of a future research program include:

Optimal Synthesis Conditions: What is the most effective method for producing high-quality, phase-pure co-crystals? Techniques such as solvent evaporation, slurry co-crystallization, and mechanochemical grinding would need to be systematically explored. nih.govmdpi.com

Structural Determination: A definitive single-crystal X-ray diffraction (SCXRD) structure is needed to confirm the 1:1 stoichiometry and precisely map the hydrogen bonding and other intermolecular interactions within the crystal lattice. nih.gov

Polymorphism: Does the Acetic acid--10-iododecan-1-ol (1/1) system exhibit polymorphism? Different crystallization conditions could potentially lead to different crystal packings with distinct physical properties, a common challenge in crystal engineering.

Thermodynamic Stability: What is the thermodynamic stability of the co-crystal relative to a physical mixture of its components? Understanding the Gibbs free energy of formation is crucial for predicting its long-term viability and behavior. youtube.com

Phase Behavior: How does the co-crystal behave upon heating? Does it melt congruently, or does it dissociate into its constituent components before melting? A binary phase diagram would be required to fully understand its thermal behavior.

Emerging Methodologies for Co-crystal Research

Future investigations into this and similar systems can leverage a suite of advanced methodologies to accelerate discovery and deepen understanding. researchgate.nettheaspd.com

In Silico Screening: Before undertaking extensive lab work, computational tools can predict the likelihood of co-crystal formation. tandfonline.com The Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to calculate the excess enthalpy between the co-formers, providing a theoretical basis for screening potential co-crystal systems. nih.gov

High-Throughput Screening (HTS): HTS techniques, which automate the setup of numerous small-scale crystallization experiments under varied conditions (e.g., different solvents, temperatures), can rapidly identify successful co-crystallization conditions. mdpi.com

Advanced Characterization: Beyond standard X-ray diffraction, techniques like Solid-State Nuclear Magnetic Resonance (SSNMR) and Raman spectroscopy are invaluable for characterizing co-crystals, especially for distinguishing between true co-crystals and simple physical mixtures. researchgate.nettheaspd.com

Green Synthesis Methods: Modern approaches focus on sustainability. nih.gov Methods like solvent-assisted grinding and sonocrystallization minimize solvent use and can produce co-crystals efficiently. nih.govnih.gov Hot-melt extrusion is another emerging solvent-free technique that could be explored. nih.gov

Potential for Derivatization and Analogous Co-crystal Systems

The Acetic acid--10-iododecan-1-ol system serves as a fundamental model that opens the door to a wide array of analogous systems. A systematic study could explore how modifications to either component tune the resulting structure and properties.

Varying the Carboxylic Acid: Acetic acid could be replaced with other short-chain carboxylic acids (e.g., propionic acid, butyric acid) or dicarboxylic acids (e.g., oxalic acid, succinic acid) to study the effect of chain length and the number of hydrogen bond donors on the crystal architecture.

Modifying the Alcohol Chain: The ten-carbon chain of the alcohol could be shortened or lengthened to investigate the influence of alkyl chain length and van der Waals forces on crystal packing and thermal properties.

Changing the Terminal Halogen: The iodine atom could be substituted with other halogens (bromine, chlorine) to systematically study the influence of halogen bonding on the supramolecular assembly. This would provide direct insight into the strength and directionality of these interactions in a controlled chemical environment.

Table 2 illustrates a potential library of analogous systems for future study.

Table 2: Proposed Library of Analogous Co-crystal Systems for Future Study
Co-former 1 (Acid)Co-former 2 (Alcohol)Research Question
Propionic Acid10-iododecan-1-olEffect of acid chain length
Succinic Acid10-iododecan-1-olImpact of dicarboxylic acid on network formation
Acetic Acid8-iodooctan-1-ol (B3155398)Effect of alcohol chain length
Acetic Acid10-bromodecan-1-olInfluence of halogen identity on crystal packing

Broader Impact on Supramolecular Chemistry and Solid-State Science

While seemingly simple, the systematic study of the Acetic acid--10-iododecan-1-ol co-crystal and its derivatives would have a broader impact. It provides a foundational model for understanding the interplay between strong, directional hydrogen bonds and weaker, more diffuse interactions like halogen and van der Waals forces. This knowledge is central to the field of crystal engineering, which aims to design materials with specific, tailored properties. nih.gov

The insights gained would be applicable to more complex systems, including active pharmaceutical ingredients (APIs), where co-crystallization is used to enhance properties like solubility and stability. nih.govbenthamdirect.com By understanding how to control crystal packing in a simple model, scientists can better predict and design complex co-crystals for the pharmaceutical, agrochemical, and materials science industries. rsc.orgresearchgate.net Ultimately, this line of inquiry contributes to the fundamental goal of supramolecular chemistry: to understand and control the assembly of molecules to create novel forms of matter with enhanced function.

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